N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide
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Description
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H17NO3 and its molecular weight is 259.305. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates a method for creating a range of heterocyclic compounds, including benzodifuranyl, triazines, and oxadiazepines, derived from visnaginone and khellinone. These compounds have shown significant anti-inflammatory and analgesic properties, highlighting their potential as therapeutic agents. The compounds were synthesized through various reactions, resulting in derivatives that exhibited COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing higher inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antidepressant Discovery
A study on 3-ethoxyquinoxalin-2-carboxamides showcased their design as 5-HT3 receptor antagonists, offering a new avenue for antidepressant drugs. The compounds synthesized showed significant anti-depressant-like activity in evaluations, indicating the potential of structurally novel compounds in treating depression (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).
Antitumor Agents
Various studies have synthesized and evaluated the antitumor activities of different chemical derivatives. For example, acridine and imidazo[1,2-a]pyridines derivatives were prepared, showing varied antileukemic and antiprotozoal activities. These studies highlight the importance of chemical modification in developing potent antitumor agents with specificity towards different cancer lines, demonstrating the compounds' potential in cancer therapy (G. Rewcastle, G. Atwell, D. Chambers, B. Baguley, W. Denny, 1986); (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Electrochromic and Electrofluorescent Materials
Research into electroactive polyamides incorporating bis(diphenylamino)-fluorene units has led to materials with remarkable electrochromic and electrofluorescent properties. These materials demonstrated excellent reversible stability, multicolor electrochromic characteristics, and significant fluorescence modulation, opening new possibilities for advanced optical and electronic applications (Ningwei Sun, Shiyao Meng, D. Chao, Ziwei Zhou, Yinlong Du, Daming Wang, Xiaogang Zhao, Hongwei Zhou, Chunhai Chen, 2016).
Fluorescent Monitoring of Interactions
A study introduced fluorescent hosts capable of monitoring hydrogen-bonding interactions through intramolecular charge-transfer emission. This innovative approach allows for the selective detection of specific guests, offering a new method for studying molecular interactions with potential applications in sensor technology and molecular recognition (K. Araki, K. Tada, M. Abe, T. Mutai, 1998).
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-18-14-8-6-5-7-13(14)16-15(17)12-9-10(2)19-11(12)3/h5-9H,4H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGVUIKZOOWGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.